Cas no 2171220-55-4 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid)

(2S)-2-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, a phenylacetamido moiety, and a hydroxylated butanoic acid side chain. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions. The hydroxyl group in the side chain offers potential for further functionalization, while the chiral centers ensure stereochemical integrity in synthetic applications. Its structural complexity makes it valuable for constructing tailored peptide sequences, particularly in solid-phase peptide synthesis (SPPS) and medicinal chemistry research. The compound’s stability and compatibility with standard coupling reagents enhance its utility in controlled peptide assembly.
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid structure
2171220-55-4 structure
商品名:(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid
CAS番号:2171220-55-4
MF:C27H26N2O6
メガワット:474.505147457123
CID:6200019
PubChem ID:165875657

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid
    • EN300-1497964
    • 2171220-55-4
    • (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-4-hydroxybutanoic acid
    • インチ: 1S/C27H26N2O6/c30-15-14-23(26(32)33)28-25(31)24(17-8-2-1-3-9-17)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,30H,14-16H2,(H,28,31)(H,29,34)(H,32,33)/t23-,24-/m0/s1
    • InChIKey: SWVGYFGWVLDNGT-ZEQRLZLVSA-N
    • ほほえんだ: O(C(N[C@@H](C1C=CC=CC=1)C(N[C@H](C(=O)O)CCO)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 474.17908655g/mol
  • どういたいしつりょう: 474.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 717
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1497964-10.0g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-4-hydroxybutanoic acid
2171220-55-4
10g
$14487.0 2023-05-26
Enamine
EN300-1497964-0.5g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-4-hydroxybutanoic acid
2171220-55-4
0.5g
$3233.0 2023-05-26
Enamine
EN300-1497964-500mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-4-hydroxybutanoic acid
2171220-55-4
500mg
$3233.0 2023-09-28
Enamine
EN300-1497964-5.0g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-4-hydroxybutanoic acid
2171220-55-4
5g
$9769.0 2023-05-26
Enamine
EN300-1497964-0.05g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-4-hydroxybutanoic acid
2171220-55-4
0.05g
$2829.0 2023-05-26
Enamine
EN300-1497964-2500mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-4-hydroxybutanoic acid
2171220-55-4
2500mg
$6602.0 2023-09-28
Enamine
EN300-1497964-10000mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-4-hydroxybutanoic acid
2171220-55-4
10000mg
$14487.0 2023-09-28
Enamine
EN300-1497964-100mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-4-hydroxybutanoic acid
2171220-55-4
100mg
$2963.0 2023-09-28
Enamine
EN300-1497964-1000mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-4-hydroxybutanoic acid
2171220-55-4
1000mg
$3368.0 2023-09-28
Enamine
EN300-1497964-5000mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-4-hydroxybutanoic acid
2171220-55-4
5000mg
$9769.0 2023-09-28

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid 関連文献

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acidに関する追加情報

Comprehensive Guide to (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic Acid (CAS 2171220-55-4)

The compound (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid (CAS 2171220-55-4) represents an important Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This chiral molecule features both hydroxyl and carboxylic acid functional groups, making it particularly valuable for constructing complex peptide architectures with precise stereochemical control.

In the context of current biopharmaceutical trends, this compound has gained significant attention due to its role in developing targeted therapeutics and peptide-based drugs. Researchers are particularly interested in its application for creating conformationally constrained peptides that demonstrate enhanced biological stability and receptor specificity - key requirements in modern drug discovery programs.

The molecular structure of (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid incorporates several notable features: an Fmoc protecting group for amine protection during solid-phase peptide synthesis, a phenylalanine-like moiety that contributes to hydrophobic interactions, and a hydroxybutanoic acid segment that provides additional hydrogen bonding capacity. This unique combination makes it particularly valuable for constructing peptide therapeutics with improved pharmacokinetic properties.

Recent advancements in peptide drug development have highlighted the importance of compounds like CAS 2171220-55-4 for creating next-generation biologics. The pharmaceutical industry is increasingly focusing on peptide-based solutions for conditions ranging from metabolic disorders to neurological diseases, driving demand for high-quality amino acid building blocks with defined stereochemistry.

From a synthetic chemistry perspective, the Fmoc-protected amino acid derivative offers several advantages in peptide coupling reactions. The 9H-fluoren-9-ylmethoxycarbonyl group provides excellent protection during chain elongation while being readily removable under mild basic conditions. The presence of the hydroxybutanoic acid moiety introduces additional possibilities for post-synthetic modifications, making this compound particularly versatile in medicinal chemistry applications.

Quality control of (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid typically involves advanced analytical techniques including HPLC purity analysis, mass spectrometry for molecular weight confirmation, and chiral chromatography to verify stereochemical integrity. These rigorous quality standards ensure the compound meets the exacting requirements of pharmaceutical research and peptide production.

The growing interest in peptide therapeutics has positioned CAS 2171220-55-4 as a valuable building block for drug discovery. Its ability to introduce both hydrophobic character (through the phenyl group) and hydrogen bonding capacity (via the hydroxyl group) makes it particularly useful for designing bioactive peptides with optimized target engagement properties.

Storage and handling of this compound require attention to its chemical stability characteristics. Recommended storage conditions typically include protection from moisture at controlled temperatures, with special consideration given to the Fmoc group's sensitivity to prolonged exposure to acidic conditions. Proper handling ensures maintenance of the compound's chemical integrity for research applications.

In the context of green chemistry initiatives, researchers are exploring more sustainable approaches to synthesizing and utilizing Fmoc-protected amino acids like (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-4-hydroxybutanoic acid. This includes investigating environmentally friendly solvents for peptide synthesis and developing atom-efficient coupling methods that reduce waste generation while maintaining high yields.

The future outlook for CAS 2171220-55-4 appears promising as the peptide therapeutics market continues to expand. With increasing recognition of peptides as privileged scaffolds in drug discovery, demand for specialized amino acid derivatives with precise stereochemistry and functional group diversity is expected to grow significantly in coming years.

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